methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate
Description
Methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate: is a complex organic compound featuring a thiazole ring, a cyano group, and a phenyl group. This compound is part of a class of thiazole derivatives known for their diverse biological activities, including antioxidant, anti-inflammatory, antimicrobial, and antitumor properties.
Properties
IUPAC Name |
methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O2S/c1-24-20(23)16-9-7-14(8-10-16)11-17(12-21)19-22-18(13-25-19)15-5-3-2-4-6-15/h2-11,13H,1H3/b17-11+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJUXLPJJPGTJEI-GZTJUZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=C(C#N)C2=NC(=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=C(C=C1)/C=C(\C#N)/C2=NC(=CS2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate typically involves the following steps:
Formation of the Thiazole Ring: : This can be achieved through the reaction of an appropriate halide with thiourea or thioamide derivatives.
Introduction of the Cyano Group: : The cyano group can be introduced using reagents like cyanogen bromide or sodium cyanide.
Coupling with the Phenyl Group: : The phenyl group is usually introduced through a palladium-catalyzed cross-coupling reaction, such as the Suzuki reaction.
Esterification: : The final step involves esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be optimized for scale and efficiency. This might involve continuous flow reactors, automated synthesis platforms, and the use of more robust and less hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate: can undergo various chemical reactions, including:
Oxidation: : Oxidation reactions can be performed using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction reactions can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: : Nucleophilic substitution reactions can be carried out using nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: : Potassium permanganate (KMnO₄) in an acidic medium.
Reduction: : Lithium aluminum hydride (LiAlH₄) in ether.
Substitution: : Ammonia (NH₃) in ethanol.
Major Products Formed
Oxidation: : Carboxylic acids or ketones.
Reduction: : Alcohols or amines.
Substitution: : Amides or esters.
Scientific Research Applications
Chemistry
Methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate serves as an intermediate in the synthesis of more complex molecules. Its unique structure allows chemists to explore various synthetic pathways to develop new compounds with enhanced properties.
Biology
This compound has been studied for its potential biological activities:
- Antimicrobial Properties : Research indicates that it exhibits significant antimicrobial activity against various pathogens. For instance, studies have shown effectiveness against Staphylococcus aureus and Escherichia coli.
| Microorganism | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
- Antitumor Activity : In vitro assays have demonstrated cytotoxic effects against several cancer cell lines, suggesting its potential as an antitumor agent. The mechanism may involve apoptosis induction or cell cycle arrest.
Medicine
The therapeutic potential of this compound is under investigation for treating various diseases due to its diverse biological activities. Its ability to target multiple pathways makes it a candidate for further pharmacological studies.
Case Studies
Several case studies have highlighted the efficacy of this compound:
Case Study 1 : A study on thiazole derivatives indicated that modifications in side chains significantly influenced their antitumor properties. This compound exhibited enhanced activity compared to analogs lacking the thiazole moiety.
Case Study 2 : Research on antimicrobial efficacy found that introducing different substituents on the thiazole ring improved activity against resistant strains of bacteria.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may inhibit enzymes or bind to receptors involved in inflammatory or cancerous processes. The exact mechanism would depend on the biological context and the specific derivatives involved.
Comparison with Similar Compounds
Methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate: is unique due to its specific structural features, such as the presence of the cyano group and the phenyl ring. Similar compounds include:
Thiazole derivatives: : Known for their diverse biological activities.
Cyano-containing compounds: : Often used in pharmaceuticals and agrochemicals.
Phenyl derivatives: : Common in organic synthesis and material science.
These compounds share some similarities but differ in their specific functional groups and biological activities.
Biological Activity
Methyl 4-[(E)-2-cyano-2-(4-phenyl-1,3-thiazol-2-yl)ethenyl]benzoate is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial properties and potential therapeutic applications.
Chemical Structure and Properties
This compound has the following chemical characteristics:
- Molecular Formula : C21H16N2O3S
- Molecular Weight : 376.43 g/mol
- InChIKey : UOSYVBBRNKKKNZ-YVLHZVERSA-N
The compound features a thiazole ring, which is known for its biological activity, particularly against various pathogens. The presence of the cyano group and the benzoate moiety further enhances its potential as a bioactive molecule.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound against a range of bacterial and fungal strains.
Bacterial Activity
The compound exhibits significant antibacterial activity, particularly against Gram-positive bacteria. For example:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 15.625–62.5 µM |
| Enterococcus faecalis | 62.5–125 µM |
| Escherichia coli | 8.33–23.15 µM |
These findings suggest that this compound may inhibit bacterial growth through mechanisms such as protein synthesis inhibition and disruption of nucleic acid production .
Fungal Activity
The compound also shows antifungal properties:
| Fungal Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Candida albicans | 16.69–78.23 µM |
| Fusarium oxysporum | 56.74–222.31 µM |
The antifungal mechanism may involve interference with cell wall synthesis or biofilm formation, which is crucial for pathogenicity in fungi .
Case Studies and Research Findings
Several studies have explored the biological activities of similar compounds in the thiazole family, providing insights into their mechanisms and efficacy:
- Antimicrobial Mechanism : Research indicates that compounds with similar structures can inhibit bacterial protein synthesis and affect cell membrane integrity, leading to bactericidal effects .
- Biofilm Inhibition : this compound has shown moderate to good activity against biofilms formed by MRSA (Methicillin-resistant Staphylococcus aureus), highlighting its potential in treating chronic infections where biofilm formation is a challenge .
- Comparative Studies : In comparative studies with established antibiotics like ciprofloxacin, this compound exhibited competitive MIC values, suggesting it could be a viable alternative or adjunct therapy .
Q & A
Basic: What spectroscopic methods are recommended for characterizing this compound?
Answer:
The compound should be characterized using a combination of infrared (IR) spectroscopy (to identify functional groups like cyano and ester), nuclear magnetic resonance (NMR; ¹H and ¹³C for structural elucidation), and elemental analysis to confirm purity. For analogous thiazole-containing compounds, IR peaks for C≡N and C=O bonds typically appear at 2200–2250 cm⁻¹ and 1700–1750 cm⁻¹, respectively. ¹H NMR signals for the aromatic protons in similar structures range from δ 7.2–8.5 ppm, while the methyl ester group resonates near δ 3.9 ppm . Melting points and HPLC can further validate purity.
Advanced: How can synthesis yields be optimized under varying catalytic conditions?
Answer:
Optimization requires systematic screening of catalysts (e.g., CuI for click chemistry), solvents (DMF, ethanol), and reaction temperatures. For example, achieved higher yields using CuI in DMF at 60°C for triazole formation. Adjusting molar ratios of reactants (e.g., 1:1.2 for alkyne:azide) and employing microwave-assisted synthesis can reduce side products. Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves yield .
Basic: What safety precautions are necessary when handling this compound?
Answer:
The compound is classified under GHS Category 4 for acute toxicity (oral, dermal, inhalation). Use PPE (gloves, lab coat, goggles), work in a fume hood, and avoid direct contact. Store in a cool, dry place away from oxidizers. Emergency procedures include rinsing exposed skin with water and seeking medical attention for ingestion .
Advanced: How can contradictions in reported biological activity data across studies be resolved?
Answer:
Contradictions may arise from differences in assay conditions (e.g., cell lines, concentrations) or compound purity. To resolve:
- Standardize assays (e.g., use MTT for cytotoxicity at 24–72 hr incubations).
- Verify purity via HPLC (>95%) and characterize metabolites.
- Compare results with structurally similar compounds (e.g., fluorophenyl or bromophenyl thiazole analogs) to identify substituent effects .
Basic: What experimental design is suitable for assessing enzyme inhibition?
Answer:
Use in vitro enzyme assays (e.g., acetylcholinesterase or kinase inhibition) with:
- Positive and negative controls.
- Dose-response curves (0.1–100 µM).
- Triplicate measurements to ensure reproducibility.
For in vivo studies, adopt randomized block designs (as in ) to account for biological variability .
Advanced: How to design a structure-activity relationship (SAR) study for this compound?
Answer:
Modify substituents: Synthesize analogs with halogens (F, Br), methoxy, or methyl groups on the phenyl ring (see ).
Assay key properties: Test solubility (logP), binding affinity (SPR or ITC), and cellular uptake.
Computational modeling: Use docking simulations (e.g., AutoDock) to predict interactions with target proteins, guided by poses observed in .
Basic: How is the compound’s stability assessed during storage?
Answer:
Monitor stability via:
- Accelerated degradation studies (40°C/75% RH for 6 months).
- Periodic HPLC analysis to detect decomposition products.
- UV-Vis spectroscopy to track absorbance changes (λmax ~270 nm for aromatic systems). Store in amber vials under nitrogen to prevent oxidation .
Advanced: What methodologies validate binding modes in docking studies?
Answer:
Molecular dynamics (MD) simulations: Run 100 ns trajectories to assess binding pose stability.
Mutagenesis studies: Compare computational predictions with experimental IC₅₀ shifts in mutant proteins.
Crystallography: Co-crystallize the compound with the target protein (e.g., as in ’s docking poses for analogous compounds) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
